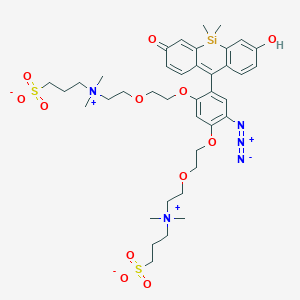
CalFluor 580 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CalFluor 580 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes, making it a valuable tool for bioorthogonal chemistry. It is water-soluble and has an excitation band that matches well with the 568 nm or 591 nm laser lines .
Preparation Methods
CalFluor 580 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The synthetic route typically involves the use of copper catalysts to facilitate the click reaction between the azide and alkyne, forming a stable triazole ring. The reaction conditions often include solvents like water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
CalFluor 580 Azide primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free click reactions. These reactions are highly specific and efficient, leading to the formation of triazole rings. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkynes. The major product formed from these reactions is a triazole-linked fluorophore, which becomes fluorescent upon reaction with alkynes .
Scientific Research Applications
CalFluor 580 Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the visualization of biomolecules, including glycans, DNA, RNA, and proteins, in cells and tissues.
Medicine: Utilized in bioorthogonal labeling for imaging and tracking biological processes in living organisms.
Industry: Applied in the development of diagnostic tools and sensors for detecting specific biomolecules
Mechanism of Action
The mechanism of action of CalFluor 580 Azide involves its activation through click reactions with alkynes. The azide group reacts with the alkyne group in the presence of a copper catalyst or under metal-free conditions, forming a triazole ring. This reaction triggers the fluorogenic properties of the compound, allowing it to emit fluorescence. The molecular targets and pathways involved include various biomolecules that can be tagged with alkynes for visualization .
Comparison with Similar Compounds
CalFluor 580 Azide is unique due to its water solubility and compatibility with both copper-catalyzed and metal-free click reactions. Similar compounds include:
CalFluor 488 Azide: Emits green fluorescence and is used for similar applications.
CalFluor 555 Azide: Emits red fluorescence and is also used in bioorthogonal chemistry.
CalFluor 647 Azide: Emits near-infrared fluorescence, suitable for deep tissue imaging
These compounds share the same basic structure but differ in their emission wavelengths, making them suitable for different applications in multi-color imaging and labeling.
Properties
Molecular Formula |
C39H55N5O12S2Si |
|---|---|
Molecular Weight |
878.1 g/mol |
IUPAC Name |
3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(7-hydroxy-5,5-dimethyl-3-oxobenzo[b][1]benzosilin-10-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C39H55N5O12S2Si/c1-43(2,13-7-23-57(47,48)49)15-17-53-19-21-55-35-28-36(56-22-20-54-18-16-44(3,4)14-8-24-58(50,51)52)34(41-42-40)27-33(35)39-31-11-9-29(45)25-37(31)59(5,6)38-26-30(46)10-12-32(38)39/h9-12,25-28H,7-8,13-24H2,1-6H3,(H-2,45,46,47,48,49,50,51,52) |
InChI Key |
LIXHLIRZWOKDFN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3[Si](C4=C2C=CC(=C4)O)(C)C)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















